REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][C:6]([CH3:12])=[CH:7][C:8]=2[CH3:11])[C:3]1=[O:13].[BH4-].[Na+].CC(C)=O.O>CCO>[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][C:6]([CH3:12])=[CH:7][C:8]=2[CH3:11])[CH:3]1[OH:13] |f:1.2|
|
Name
|
|
Quantity
|
37.48 g
|
Type
|
reactant
|
Smiles
|
CC1C(C2=CC(=CC(=C2C1)C)C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
15.01 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The light yellow suspension was stirred at r.t. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
the temperature below 20° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
CUSTOM
|
Details
|
(careful: exothermic reaction!)
|
Type
|
CUSTOM
|
Details
|
subsequently the solvents removed
|
Type
|
CUSTOM
|
Details
|
giving a white solid
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (2×150 mL)
|
Type
|
EXTRACTION
|
Details
|
The water phase was further extracted with toluene
|
Type
|
WASH
|
Details
|
washed with a 10% aqueous solution of NH4Cl
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C2=CC(=CC(=C2C1)C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |